molecular formula C8H12ClNO B14707858 1-(Ethoxymethyl)pyridin-1-ium chloride CAS No. 21379-36-2

1-(Ethoxymethyl)pyridin-1-ium chloride

Cat. No.: B14707858
CAS No.: 21379-36-2
M. Wt: 173.64 g/mol
InChI Key: VJZJVMFSALQEMK-UHFFFAOYSA-M
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Description

1-(Ethoxymethyl)pyridin-1-ium chloride is a quaternary ammonium salt derived from pyridine It is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)pyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of pyridine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the intermediate ethoxymethyl pyridine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Various substituted pyridinium salts.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

1-(Ethoxymethyl)pyridin-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)pyridin-1-ium chloride involves its interaction with biological molecules and cellular components. The positively charged pyridinium ion can interact with negatively charged cellular membranes, proteins, and nucleic acids, leading to various biological effects. The ethoxymethyl group can undergo metabolic transformations, contributing to the compound’s overall activity. Molecular targets and pathways involved include enzyme inhibition, disruption of membrane integrity, and interference with nucleic acid functions .

Comparison with Similar Compounds

  • 1-(Carboxymethyl)pyridin-1-ium chloride
  • 1-(Hydroxymethyl)pyridin-1-ium chloride
  • 1-(Methoxymethyl)pyridin-1-ium chloride

Comparison: 1-(Ethoxymethyl)pyridin-1-ium chloride is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the ethoxymethyl group can enhance the compound’s solubility in organic solvents and influence its reactivity in nucleophilic substitution reactions. Additionally, the biological activity of this compound may differ from its analogs due to variations in metabolic pathways and molecular interactions .

Properties

CAS No.

21379-36-2

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

1-(ethoxymethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C8H12NO.ClH/c1-2-10-8-9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3;1H/q+1;/p-1

InChI Key

VJZJVMFSALQEMK-UHFFFAOYSA-M

Canonical SMILES

CCOC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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